Benzyl (5-phenyloxazol-2-yl)carbamate
CAS No.: 13575-14-9
Cat. No.: VC20961501
Molecular Formula: C17H14N2O3
Molecular Weight: 294.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13575-14-9 |
|---|---|
| Molecular Formula | C17H14N2O3 |
| Molecular Weight | 294.3 g/mol |
| IUPAC Name | benzyl N-(5-phenyl-1,3-oxazol-2-yl)carbamate |
| Standard InChI | InChI=1S/C17H14N2O3/c20-17(21-12-13-7-3-1-4-8-13)19-16-18-11-15(22-16)14-9-5-2-6-10-14/h1-11H,12H2,(H,18,19,20) |
| Standard InChI Key | ZYIPABRMGYNQKB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC(=O)NC2=NC=C(O2)C3=CC=CC=C3 |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC2=NC=C(O2)C3=CC=CC=C3 |
Introduction
Chemical Properties and Structure
Basic Information
Benzyl (5-phenyloxazol-2-yl)carbamate is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 13575-14-9 |
| Molecular Formula | C₁₇H₁₄N₂O₃ |
| Molecular Weight | 294.3 g/mol |
| IUPAC Name | benzyl N-(5-phenyl-1,3-oxazol-2-yl)carbamate |
| Standard InChI | InChI=1S/C17H14N2O3/c20-17(21-12-13-7-3-1-4-8-13)19-16-18-11-15(22-16)14-9-5-2-6-10-14/h1-11H,12H2,(H,18,19,20) |
| Standard InChIKey | ZYIPABRMGYNQKB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC(=O)NC2=NC=C(O2)C3=CC=CC=C3 |
Structural Characteristics
The compound consists of three main structural components:
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A 5-phenyloxazole ring system, which includes a five-membered oxazole heterocycle with a phenyl substituent at the 5-position
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A carbamate (NH-COO) linkage attached to the 2-position of the oxazole ring
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A benzyl group connected to the carbamate moiety
This structural arrangement creates a molecule with several potential hydrogen bond donors and acceptors, as well as aromatic regions that can participate in π-π interactions. The presence of the carbamate group provides a site for potential metabolic transformation and creates a point of reactivity that could be exploited in chemical modifications.
Synthesis Methods
Carbamate Formation
| Potential Activity | Structural Basis | Reference Compounds |
|---|---|---|
| Antimicrobial | Oxazole ring | Other oxazole derivatives |
| Enzyme inhibition | Carbamate moiety | Benzene-based carbamates |
| Anti-inflammatory | Heterocyclic structure | Oxazole-containing anti-inflammatories |
| CNS activity | Carbamate functional group | Carbamate-based CNS agents |
Research Findings
Structure-Activity Relationships
The literature suggests that compounds containing the oxazole scaffold can exhibit diverse biological activities depending on the nature and position of substituents. Specifically:
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The 5-phenyl substituent on the oxazole ring can enhance lipophilicity and potential interactions with biological targets
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The carbamate group can serve as a hydrogen bond acceptor and donor, potentially enabling interactions with various enzyme active sites
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The benzyl group provides additional lipophilicity and potential for π-stacking interactions with aromatic amino acid residues in protein targets
Comparative Studies
When considering related compounds such as (3-benzyl-5-hydroxyphenyl)carbamates, which have demonstrated inhibitory activity against Mycobacterium tuberculosis, the structural similarities suggest potential antimycobacterial applications for Benzyl (5-phenyloxazol-2-yl)carbamate as well .
Studies on benzene-based carbamates have shown promising inhibition of cholinesterase enzymes, with some compounds achieving very high selectivity indices. The presence of carbamate functionality in Benzyl (5-phenyloxazol-2-yl)carbamate suggests it may possess similar enzyme inhibitory properties .
Comparison with Similar Compounds
Structural Analogs
Several structurally related compounds provide insight into potential properties and applications of Benzyl (5-phenyloxazol-2-yl)carbamate:
2-Benzyl-5-phenyloxazole
This compound (CAS: 68395-81-3) shares the 5-phenyloxazole core but features a direct benzyl substituent at the 2-position instead of a carbamate linkage. This structural difference would likely result in different physicochemical properties and biological activities .
Comparative Properties
The table below presents a comparison of physicochemical properties between Benzyl (5-phenyloxazol-2-yl)carbamate and related compounds:
Future Research Directions
Synthesis Optimization
Future studies should focus on optimizing synthetic routes for Benzyl (5-phenyloxazol-2-yl)carbamate to improve yields, reduce environmental impact, and enable scale-up for industrial applications. Development of green chemistry approaches, such as solvent-free conditions or catalytic methods, would be particularly valuable.
Biological Activity Screening
Comprehensive screening of Benzyl (5-phenyloxazol-2-yl)carbamate against a range of biological targets is warranted to fully explore its potential applications:
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Antimicrobial testing against various bacterial, fungal, and viral pathogens
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Enzyme inhibition assays, particularly focusing on cholinesterases and proteases
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Anti-inflammatory and immunomodulatory activity assessment
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Evaluation as a potential antitumor agent
Structure Modification Studies
Systematic modification of the basic scaffold could yield derivatives with enhanced biological activities and improved pharmacokinetic properties:
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Substitution on the phenyl rings to modulate electronic and steric properties
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Replacement of the benzyl group with other moieties to alter lipophilicity
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Modification of the carbamate linkage to enhance stability or targeting
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Introduction of solubilizing groups to improve aqueous solubility
Materials Science Applications
Investigation of Benzyl (5-phenyloxazol-2-yl)carbamate in materials science contexts could reveal novel applications:
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